2-(Iodomethyl)-3,3-dimethyloxolane
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Overview
Description
2-(Iodomethyl)-3,3-dimethyloxolane: is an organic compound characterized by the presence of an iodomethyl group attached to a five-membered oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-3,3-dimethyloxolane typically involves the iodination of 3,3-dimethyloxolane. One common method includes the reaction of 3,3-dimethyloxolane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Iodomethyl)-3,3-dimethyloxolane can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Oxidation: Sodium periodate, manganese dioxide, periodic acid in vanadium pentoxide-mediated IL method.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium azide, thiols, and other nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Methyl derivatives.
Substitution: Azidoalkyl derivatives, thiol-substituted compounds.
Scientific Research Applications
2-(Iodomethyl)-3,3-dimethyloxolane has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and dyes.
Biology: The compound can be utilized in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-3,3-dimethyloxolane involves its reactivity with nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 2-(Bromomethyl)-3,3-dimethyloxolane
- 2-(Chloromethyl)-3,3-dimethyloxolane
- 2-(Fluoromethyl)-3,3-dimethyloxolane
Comparison: 2-(Iodomethyl)-3,3-dimethyloxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(iodomethyl)-3,3-dimethyloxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c1-7(2)3-4-9-6(7)5-8/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCKNZVXCRYEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1CI)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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